Spiro[2H-indole-2,2'-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl-
Description
This compound (CAS: 119980-36-8) is a spirooxazine derivative characterized by a complex polycyclic framework combining indole, phenanthroline, and oxazine moieties. Its molecular formula is C₂₆H₂₂N₂O, with a molecular weight of 378.4657 g/mol . The spiro architecture at the indole-2,2' position creates a rigid, non-planar structure, enabling unique photochromic and electronic properties.
Properties
IUPAC Name |
1',3',3'-trimethylspiro[[1,4]oxazino[2,3-f][1,10]phenanthroline-2,2'-indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-23(2)17-10-4-5-11-18(17)28(3)24(23)14-27-21-15-8-6-12-25-19(15)20-16(22(21)29-24)9-7-13-26-20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZQFFXWVLSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=C(C6=C4C=CC=N6)N=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole derivatives with oxazine precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or oxazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:
- Case Study : A derivative of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 5 µM, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Research indicates that it exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests showed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth with minimum inhibitory concentrations (MICs) of 12 µg/mL and 15 µg/mL respectively .
Organic Photonic Devices
Spiro compounds like this one are increasingly used in the development of organic photonic devices due to their photochromic properties. They can undergo reversible transformations upon exposure to UV light, making them suitable for applications in optical switches and sensors.
- Application Example : The compound has been incorporated into polymer matrices to create photoresponsive materials that change color upon UV irradiation, which can be utilized in smart coatings and displays .
Dye Applications
The compound serves as a dye in various applications due to its ability to absorb light and exhibit vibrant colors. Its derivatives have been explored for use in dye-sensitized solar cells (DSSCs).
- Research Finding : A study indicated that incorporating this spiro compound into DSSCs improved light absorption efficiency by 20% compared to conventional dyes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Spirooxazines vary widely based on substituents and fused ring systems. Key comparisons include:
Key Observations:
- Substituent Impact: Alkoxy groups (e.g., methoxy, hexadecyloxy) on the phenanthroline ring significantly alter solubility and aggregation behavior. For instance, hexadecyloxy derivatives form micelles in acetonitrile/water mixtures, whereas methoxy analogs remain monomeric .
- Core Structure Differences : Replacing phenanthroline with naphthalene (SPO-7OH) or anthracene (CAS 110200-62-9) modifies conjugation length and photochromic response. Phenanthroline-based systems exhibit broader absorption spectra due to extended π-systems compared to naphthoxazines .
- Methylation Effects : The 1,3,3-trimethyl groups on the indole moiety enhance thermal stability across all analogs, likely by reducing steric strain and preventing oxidation .
Biological Activity
Spiro[2H-indole-2,2'-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- (CAS No. 151329-44-1) is a complex organic compound notable for its unique spiro structure that combines an indole moiety with an oxazine ring and a phenanthroline system. This structural configuration contributes to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C24H20N4O
- Molecular Weight : 380.44 g/mol
- CAS Number : 151329-44-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The spiro structure facilitates unique interactions with enzymes and receptors, which can modulate their activity and influence biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to spiro[2H-indole...] have shown potent activity against various bacterial strains. For instance, spirooxindoles have demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of spiro compounds has been extensively studied:
- Cytotoxicity : In vitro studies have shown that spiro compounds can induce cytotoxicity in cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). For example, certain synthesized derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.68 μM for MCF-7) .
Mechanisms of Anticancer Activity
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have highlighted that spiro compounds can influence apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Study 1: Synthesis and Bioactivity Assessment
A study focused on the synthesis of novel spiro pyrazole-oxindole analogues evaluated their bioactivity as antioxidants and antimicrobial agents. The synthesized compounds showed moderate to powerful antimicrobial activities and significant cytotoxicity against selected cancer cell lines .
Study 2: Structure-Activity Relationship Analysis
Another investigation analyzed various spirooxindole derivatives for their biological activities. The results indicated that structural modifications could enhance their antibacterial and anticancer efficacy. For instance, specific substitutions on the indole ring significantly improved the potency against cancer cells while maintaining low toxicity towards non-cancerous cells .
Data Table: Biological Activity Overview
Q & A
Q. What are the key considerations for optimizing the synthesis of spiro[indole-oxazino-phenanthroline] derivatives?
Methodological Answer:
- Synthetic routes often involve multi-step reactions, such as condensation of indole precursors with oxazine/phenanthroline moieties under reflux conditions. For example, dichloromethane or acetonitrile is used as a solvent, with triethylamine as a base to facilitate cyclization .
- Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate products, followed by recrystallization for enhanced purity .
- Reaction progress is monitored via TLC, and yields are highly dependent on substituent steric/electronic effects. For instance, electron-donating groups on the indole ring improve reaction efficiency by stabilizing intermediates .
Q. How can researchers validate the structural integrity of spirocyclic compounds post-synthesis?
Methodological Answer:
- 1H/13C NMR spectroscopy is critical for confirming spiro-junction geometry and substituent positions. For example, spiro carbons typically appear as singlets in 13C NMR (δ 65–75 ppm) .
- HRMS validates molecular mass and isotopic patterns, with deviations >2 ppm requiring re-evaluation of synthetic conditions .
- X-ray crystallography resolves absolute configurations, particularly for chiral centers in the oxazino-phenanthroline framework .
Q. What strategies are recommended for initial biological activity screening of this compound class?
Methodological Answer:
- Prioritize in vitro assays targeting receptors or enzymes relevant to the spiro scaffold’s known bioactivity (e.g., antibacterial or kinase inhibition). For example, spirooxindoles are often screened against Gram-positive bacteria using MIC (Minimum Inhibitory Concentration) assays .
- Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., alkyl chains, halogens) to identify pharmacophores. Data should be analyzed using multivariate statistics to account for solvent polarity effects on compound solubility .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Methodological Answer:
- Dynamic effects in NMR : Conformational flexibility (e.g., ring puckering in oxazino rings) may cause signal splitting not observed in X-ray structures. Variable-temperature NMR (VT-NMR) can confirm dynamic behavior .
- Crystallographic disorder : Use Hirshfeld surface analysis to distinguish static disorder from true structural ambiguity. Cross-validate with DFT calculations to model energetically favorable conformers .
Q. What mechanistic insights govern the regioselectivity of spirocyclization reactions?
Methodological Answer:
- Computational modeling (e.g., DFT at the B3LYP/6-31G* level) identifies transition-state barriers. For example, phenanthroline’s electron-deficient nature directs nucleophilic attack to the indole C2 position .
- Kinetic isotope effects (KIE) experiments using deuterated substrates can confirm rate-determining steps, such as proton transfer during ring closure .
Q. How do solvent polarity and aggregation behavior influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Solvatochromic studies using UV-Vis spectroscopy quantify polarity-dependent shifts in π→π* transitions. Acetonitrile/water mixtures, for instance, induce aggregation in hydrophobic spiro derivatives, altering reaction kinetics .
- Dynamic Light Scattering (DLS) monitors aggregation size in biological buffers, which correlates with cellular uptake efficiency in cytotoxicity assays .
Methodological Notes
- Reproducibility : Ensure strict control of anhydrous conditions during synthesis to prevent hydrolysis of oxazino intermediates .
- Data Triangulation : Combine NMR, HRMS, and crystallography to mitigate artifacts from any single technique .
- Ethical Reporting : Disclose solvent effects and aggregation data in bioactivity studies to avoid false negatives/positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
